molecular formula C7H3Cl2IO B14022276 3,5-Dichloro-4-iodobenzaldehyde

3,5-Dichloro-4-iodobenzaldehyde

Cat. No.: B14022276
M. Wt: 300.90 g/mol
InChI Key: AOKZFBTVLMJVQS-UHFFFAOYSA-N
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Description

Significance of Aryl Halides as Synthetic Building Blocks in Contemporary Chemical Research

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in modern organic synthesis. libretexts.orgmsu.edu Their importance is underscored by their widespread application in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. libretexts.orgsolubilityofthings.com The carbon-halogen bond in aryl halides provides a reactive handle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. msu.edusolubilityofthings.com

Prominent examples of such reactions include the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. These methodologies have revolutionized the way chemists approach the synthesis of complex biaryl compounds, which are common motifs in many biologically active molecules and advanced materials. solubilityofthings.com The reactivity of the aryl halide in these transformations is dependent on the nature of the halogen, with the general trend for reactivity being I > Br > Cl > F. solubilityofthings.com This predictable reactivity allows for selective transformations in polyhalogenated systems.

Unique Electronic and Steric Effects of Polyhalogenation on Aromatic Systems

In polyhalogenated systems, these electronic effects are additive, further influencing the electron density of the aromatic ring. The substitution pattern can create regions of lower electron density, making the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is typically difficult for simple benzene (B151609) derivatives. wuxibiology.com

Steric effects also play a crucial role in the reactivity of polyhalogenated aromatic compounds. libretexts.orgscribd.com The size of the halogen atoms can hinder the approach of reagents to adjacent positions on the ring. This steric hindrance can be exploited to achieve regioselective reactions, directing substitution to the less sterically crowded positions. The increasing size of the halogens (F < Cl < Br < I) means that iodine exerts the most significant steric influence. nih.gov

Contextual Overview of Research Areas for 3,5-Dichloro-4-iodobenzaldehyde and Related Structures

This compound belongs to the family of polyhalogenated benzaldehydes, which are of interest in several areas of chemical research. The specific arrangement of the chloro and iodo substituents on the benzaldehyde (B42025) scaffold suggests its potential as a versatile synthetic intermediate. The presence of three distinct halogen atoms offers the potential for sequential and site-selective cross-coupling reactions, allowing for the controlled introduction of different functional groups.

Research on related structures provides a context for the potential applications of this compound. For instance, 4-iodobenzaldehyde (B108471) is a widely used precursor in the synthesis of complex molecules, including porphyrins and other functional materials. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The aldehyde group can participate in a variety of transformations such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, while the iodo group is an excellent substrate for cross-coupling reactions.

Furthermore, studies on other polyhalogenated aromatic compounds have demonstrated their utility in the synthesis of novel materials and biologically active compounds. For example, polyhalogenated benzaldehydes can be used to construct precursors for flame retardants, pesticides, and pharmaceuticals. libretexts.org The unique substitution pattern of this compound, with two chlorine atoms flanking a larger iodine atom, presents an interesting case for studying the interplay of electronic and steric effects in directing chemical reactivity.

Physicochemical Properties of this compound and Related Compounds

The following table summarizes key physicochemical properties of this compound and some related halogenated benzaldehydes. This data is essential for planning synthetic procedures and for the characterization of these compounds.

Compound NameMolecular FormulaCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₇H₃Cl₂IO1225032-69-8304.91Not availableNot available
4-IodobenzaldehydeC₇H₅IO15164-44-0232.0278-82265
3,5-Dichlorobenzaldehyde (B167965)C₇H₄Cl₂O6361-21-3175.0164-67231
3,5-Dichloro-4-hydroxybenzaldehydeC₇H₄Cl₂O₂2314-36-5191.01149-152Not available

Data for related compounds is sourced from various chemical suppliers and databases. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Spectroscopic Data of Related Halogenated Benzaldehydes

Compound NameKey ¹H NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)Key Mass Spec. Fragment (m/z)
4-Iodobenzaldehyde~9.9 (s, 1H, CHO), ~7.8 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H)~1700 (C=O), ~2830, 2730 (C-H, aldehyde)232 [M]⁺, 231 [M-H]⁺, 203 [M-CHO]⁺, 127 [I]⁺
3,5-Dichlorobenzaldehyde~9.9 (s, 1H, CHO), ~7.8 (s, 1H, Ar-H), ~7.7 (s, 2H, Ar-H)~1705 (C=O), ~2860, 2760 (C-H, aldehyde), ~830 (C-Cl)174/176/178 [M]⁺, 173/175/177 [M-H]⁺, 145/147/149 [M-CHO]⁺

Note: The presented data is typical and may vary slightly depending on the solvent and experimental conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Cl2IO

Molecular Weight

300.90 g/mol

IUPAC Name

3,5-dichloro-4-iodobenzaldehyde

InChI

InChI=1S/C7H3Cl2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H

InChI Key

AOKZFBTVLMJVQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Cl)C=O

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization Pathways for 3,5 Dichloro 4 Iodobenzaldehyde

Established Synthetic Routes to 3,5-Dichloro-4-iodobenzaldehyde Derivatives

Traditional synthetic strategies for preparing this compound and its precursors rely on well-established organic reactions, including halogenation, functional group interconversions, and the use of diazonium salts.

Halogenation Strategies: Regioselective Electrophilic Aromatic Substitution and Directed Halogenation

The introduction of chloro and iodo substituents onto the aromatic ring is a critical step. Direct iodination of aromatic compounds can be challenging due to the lower reactivity of iodine compared to other halogens. thieme-connect.de For deactivated aromatic rings, harsh reaction conditions are often necessary. thieme-connect.de

A common precursor, 3,5-dichlorobenzaldehyde (B167965), is synthesized through various methods. One industrial process involves the catalytic oxidation of 3,5-dichlorotoluene (B1293413) using hydrogen peroxide as the oxidant and a cobalt-molybdenum-bromine complex as the catalyst. google.com Another route is the hydrolysis of 3,5-dichlorobenzyl chloride, which is itself prepared by the free-radical chlorination of 3,5-dichlorotoluene. However, this chlorination can lead to polychlorinated byproducts.

Functional Group Interconversions for Aldehyde and Halogen Moieties

Functional group interconversions are essential for manipulating molecules to achieve the desired substitution pattern. For instance, an aldehyde group can be formed from the reduction of a nitrile. vanderbilt.edu Halides are excellent leaving groups and can be interconverted; for example, a chloride can be converted to an iodide in what is known as the Finkelstein Reaction. vanderbilt.edu The conversion of hydroxyl groups to halides is another common transformation. vanderbilt.edu

The reactivity of the aldehyde group in 3,5-dichlorobenzaldehyde allows for various nucleophilic addition reactions, with the chlorine atoms influencing the reaction's selectivity by withdrawing electron density from the benzene (B151609) ring.

Role of Aryl Diazonium Salts and Iodination Optimization in Precursor Synthesis

The Sandmeyer reaction, which involves the replacement of a diazonium group with a halogen, is a valuable method for preparing aromatic iodides. thieme-connect.deyoutube.com This approach offers better regioselectivity compared to direct electrophilic iodination. thieme-connect.de The process typically involves the diazotization of an aromatic amine with sodium nitrite (B80452) in an acidic medium, followed by reaction with potassium iodide. thieme-connect.de

To improve this process, researchers have developed one-pot methods for the diazotization–iodination of aromatic amines under solvent-free conditions at room temperature using silica (B1680970) sulfuric acid. thieme-connect.de This technique has been shown to be efficient for a variety of aromatic amines, including those with electron-withdrawing or electron-donating groups, producing aryl iodides in good yields. thieme-connect.dersc.org The stability of the diazonium salts formed is a key factor in the success of these reactions. thieme-connect.dersc.org

Advanced Synthetic Approaches to Polyhalogenated Benzaldehyde (B42025) Scaffolds

Modern synthetic chemistry offers more advanced and efficient methods for constructing polyhalogenated benzaldehydes, focusing on selectivity, efficiency, and sustainability.

Chemo- and Regioselective Synthesis via Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions have become indispensable in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high selectivity. acs.orgrsc.org For example, transition metal catalysts play a crucial role in carbon-carbon bond-forming reactions involving carbon dioxide and various organic substrates like aryl halides. acs.org While specific applications for the direct synthesis of this compound are not detailed in the provided information, the principles of transition metal catalysis are broadly applicable to the synthesis of complex aromatic compounds.

Microwave-Assisted Synthesis and Implementation of Green Chemistry Principles

Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry approach that can significantly reduce reaction times and improve yields. nih.govrasayanjournal.co.inugm.ac.id This technique has been successfully applied to various reactions, including the Claisen-Schmidt condensation for preparing α,β-unsaturated ketones and the synthesis of oxazoles and oxazolines. nih.govacs.org The use of microwave irradiation can lead to faster and more efficient reactions, often under solvent-free conditions, which aligns with the principles of green chemistry. nih.govugm.ac.idlpu.in For example, microwave-assisted Claisen-Schmidt reactions have been shown to produce benzalacetones in very short reaction times and with excellent yields. nih.gov

Derivatization and Further Functionalization Strategies of this compound

The chemical reactivity of this compound is dominated by the interplay of its functional groups. The aldehyde group provides a handle for classical carbonyl chemistry, while the halogen atoms open the door to modern transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions. The significant difference in reactivity between the iodine and chlorine atoms allows for highly regioselective modifications, making it a valuable precursor for multi-step syntheses.

The aldehyde functional group is one of the most versatile in organic chemistry, readily undergoing a variety of transformations to build molecular complexity.

Condensation Reactions: The aldehyde group of this compound is an excellent electrophile for condensation reactions with carbon nucleophiles, such as active methylene (B1212753) compounds. These reactions are fundamental for forming new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. bhu.ac.in For example, reacting this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297) or using green chemistry protocols can yield benzylidenemalononitrile (B1330407) derivatives. bhu.ac.innih.gov These α,β-unsaturated products are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. bhu.ac.in

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. sciepub.com The reaction employs a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. youtube.comorgsyn.org The reaction of this compound with, for instance, methylenetriphenylphosphorane (B3051586) would yield 1,3-dichloro-2-iodo-5-vinylbenzene. The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide and the reaction conditions. youtube.com

Oxidation and Reduction: The aldehyde group can be easily manipulated through redox reactions to access the corresponding carboxylic acid or alcohol, respectively.

Oxidation: The aldehyde can be oxidized to the corresponding 3,5-dichloro-4-iodobenzoic acid. Standard oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like 2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) in the presence of a co-oxidant. The choice of oxidant is crucial to avoid unwanted side reactions involving the halogen substituents. The resulting carboxylic acid is a key intermediate for forming amides, esters, and other acid derivatives.

Reduction: The aldehyde can be selectively reduced to the corresponding (3,5-dichloro-4-iodophenyl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. NaBH₄ is generally preferred for its chemoselectivity, as it will not reduce other functional groups like esters or amides that might be present in more complex derivatives.

The following table summarizes these transformations of the aldehyde group.

Reaction Type Reagent(s) Product Type General Structure of Product
Knoevenagel CondensationMalononitrile, Base (e.g., Piperidine, NH₄OAc)α,β-Unsaturated dinitrile
Wittig ReactionPh₃P=CH₂, Base (e.g., n-BuLi)Alkene
OxidationKMnO₄ or Jones ReagentCarboxylic Acid
ReductionNaBH₄ or LiAlH₄Benzyl Alcohol

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In polyhalogenated substrates like this compound, the regioselectivity of these reactions is governed by the relative reactivity of the carbon-halogen bonds. The established reactivity order for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-Cl. rsc.org Consequently, cross-coupling reactions on this substrate occur selectively at the more reactive C-4 iodo position, leaving the C-3 and C-5 chloro positions intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.org Reacting this compound with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) would selectively yield 3,5-dichloro-4-formylbiphenyl derivatives. nih.govresearchgate.net

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an organic halide with an alkene in the presence of a palladium catalyst and a base. nih.gov The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would be expected to proceed selectively at the C-I bond to produce a 4-alkenyl-3,5-dichlorobenzaldehyde.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. jinsoolim.com Coupling this compound with a terminal alkyne such as phenylacetylene (B144264) would selectively afford a 4-alkynyl-3,5-dichlorobenzaldehyde derivative. rsc.orgresearchgate.net Studies on similar dihalopyridines have shown that the C-I bond reacts exclusively, with the C-Cl bond reacting only under forcing conditions with excess alkyne. beilstein-journals.org

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. youtube.comrsc.org This reaction is known for its high functional group tolerance and allows for the coupling of various sp², sp³, and sp carbon centers. rsc.org

Stille Reaction: This reaction couples an organic halide with an organotin compound (organostannane) using a palladium catalyst. The main drawback is the toxicity of the tin reagents.

The predictable regioselectivity of these reactions makes this compound an excellent substrate for sequential cross-coupling strategies, where the iodo-position is functionalized first, followed by a different coupling reaction at one of the less reactive chloro-positions under more vigorous conditions.

The table below outlines the expected selective cross-coupling reactions at the C-I bond.

Coupling Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-MiyauraR-B(OH)₂ (Aryl or Vinyl Boronic Acid)Pd(PPh₃)₄, Base (e.g., K₂CO₃)Biaryl or Styrene derivative
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), BaseSubstituted Alkene
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl Alkyne
NegishiR-ZnX (Organozinc reagent)Pd(PPh₃)₄ or Ni(acac)₂Alkylated/Arylated Arene
StilleR-Sn(Bu)₃ (Organostannane)Pd(PPh₃)₄Alkylated/Arylated Arene

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group. quizlet.comresearchgate.net The aldehyde group (-CHO) in this compound is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is key to the reaction's feasibility. Electron-withdrawing groups positioned ortho or para to the leaving group are most effective at stabilizing the negative charge of the Meisenheimer complex through resonance. quizlet.com

In polyhalogenated systems, the regioselectivity of SNAr is also influenced by the nature of the halogen itself, which acts as the leaving group. The leaving group ability in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of the trend seen in palladium-catalyzed cross-couplings. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, rather than the breaking of the carbon-halogen bond.

For this compound, this implies that a strong nucleophile, such as sodium methoxide (B1231860) (NaOCH₃), would preferentially displace one of the chlorine atoms rather than the iodine atom. organicchemistoncall.com The aldehyde group is meta to both chlorine atoms, which provides less resonance stabilization than an ortho/para arrangement. However, the cumulative inductive effect of the three halogen atoms and the aldehyde group makes the ring sufficiently electron-poor to undergo SNAr. Computational studies on other polyhalogenated benzaldehydes suggest that the reaction may be preceded by the nucleophile's attack on the aldehyde carbonyl, forming a hemiacetal intermediate which is the true substrate for the subsequent substitution. nih.gov This initial step can influence the activation energy and regioselectivity of the substitution.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloro 4 Iodobenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis

High-resolution NMR spectroscopy is a fundamental tool for elucidating the precise structure of organic molecules in solution. For 3,5-Dichloro-4-iodobenzaldehyde, both ¹H and ¹³C NMR would provide definitive evidence for its constitution and insight into the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals: one for the aldehydic proton and another for the aromatic protons.

Aldehydic Proton (CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm.

Aromatic Protons (Ar-H): The two protons on the benzene (B151609) ring are chemically and magnetically equivalent due to the molecule's symmetry. They are located at positions 2 and 6. These protons would appear as a single sharp singlet. The chemical shift can be estimated by starting with the chemical shift of benzene (δ 7.26 ppm) and adding the substituent chemical shift (SCS) effects for the two chlorine atoms and the iodine atom. The presence of three electron-withdrawing halogens would shift this signal downfield, likely in the range of δ 7.8-8.2 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule's symmetrical structure.

Aldehydic Carbon (C=O): The carbonyl carbon is the most deshielded, typically appearing far downfield, in the range of δ 190-195 ppm. nist.gov

Aromatic Carbons:

C1 (C-CHO): The carbon to which the aldehyde group is attached would appear around δ 136-138 ppm. nist.gov

C2/C6 (C-H): These equivalent carbons would have a chemical shift influenced by the adjacent chlorine and ortho aldehyde group.

C3/C5 (C-Cl): These carbons, directly bonded to chlorine, would be influenced by the halogen's electronegativity and deshielding effects.

C4 (C-I): The carbon bonded to iodine would experience a strong shielding effect, known as the "heavy atom effect," causing its signal to appear significantly upfield compared to what would be expected based on electronegativity alone.

Conformational analysis of substituted benzaldehydes by NMR often investigates the rotational barrier around the C(aryl)-C(aldehyde) bond. For this compound, the planarity of the molecule is expected to be the most stable conformation, though this could be influenced by crystal packing forces in the solid state.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C=O 190-195 Typical range for aromatic aldehydes. nist.gov
C1 136-138 Aromatic carbon attached to a carbonyl substituent. nist.gov
C2/C6 130-134 Aromatic C-H influenced by adjacent halogens.
C3/C5 138-142 Aromatic C-Cl, deshielded by chlorine.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Advanced Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.

FT-IR Spectroscopy:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ for the aryl aldehyde carbonyl group. Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic aldehydes.

C-H Stretches: The aldehydic C-H stretch typically appears as two weak bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The aromatic C-H stretching vibrations would be found above 3000 cm⁻¹.

C-C Aromatic Stretches: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-Halogen Stretches: The C-Cl stretching vibrations are expected in the 700-850 cm⁻¹ range, while the C-I stretch would appear at a lower frequency, typically between 500-600 cm⁻¹, due to the larger mass of the iodine atom.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for analyzing symmetric vibrations and non-polar bonds.

The symmetric stretching of the benzene ring is often a strong feature in Raman spectra.

The C-I bond, being highly polarizable, is expected to produce a strong Raman signal, making it easily identifiable.

Analysis of the vibrational spectra of related dihalogenated salicylaldehydes has shown how intramolecular hydrogen bonding and intermolecular interactions can shift these characteristic frequencies. For this compound, the combination of these techniques would allow for a complete mapping of its functional groups and vibrational framework.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis in Synthetic Pathways

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The calculated exact mass of this compound (C₇H₃Cl₂IO) is 300.8265 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum would show a complex molecular ion cluster around m/z 301. The complexity arises from the isotopic distribution of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in three peaks in the molecular ion cluster:

M⁺: [C₇H₃³⁵Cl₂IO]⁺

(M+2)⁺: [C₇H₃³⁵Cl³⁷ClIO]⁺

(M+4)⁺: [C₇H₃³⁷Cl₂IO]⁺ The expected intensity ratio of these peaks would be approximately 9:6:1.

Fragmentation Pattern: Electron impact (EI) ionization would induce fragmentation, providing structural information. Key fragmentation pathways for aromatic aldehydes and halogenated compounds include:

Loss of a hydrogen radical (M-1): Formation of a stable acylium ion [M-H]⁺ at m/z 300 is a common feature for aldehydes.

Loss of the formyl radical (M-29): Cleavage of the aldehyde group to give [M-CHO]⁺ at m/z 272, corresponding to the 1,3-dichloro-2-iodobenzene (B150626) cation.

Loss of an iodine radical (M-127): Cleavage of the C-I bond would yield a [M-I]⁺ fragment at m/z 174, corresponding to the 3,5-dichlorobenzaldehyde (B167965) cation. This fragment would also exhibit the characteristic isotopic pattern for two chlorine atoms.

Loss of a chlorine radical (M-35): A fragment at m/z 266 would correspond to the [M-Cl]⁺ ion.

Key Predicted Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl) Identity Notes
301 [C₇H₃Cl₂IO]⁺ Molecular ion (M⁺), will show M+2 and M+4 peaks.
300 [C₇H₂Cl₂IO]⁺ Loss of H radical (M-1).
272 [C₆H₂Cl₂I]⁺ Loss of formyl radical (M-29).
174 [C₇H₃Cl₂O]⁺ Loss of I radical (M-127).

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound is not found in the searched literature, the molecular geometry can be inferred from known structures of similar compounds, such as other halogenated benzaldehydes.

Bond Lengths: The C-Cl bonds are expected to be around 1.73-1.75 Å. The C-I bond will be significantly longer, approximately 2.08-2.12 Å. The C=O double bond of the aldehyde would be in the range of 1.21-1.23 Å.

Bond Angles: The geometry around the sp² hybridized carbons of the benzene ring would be approximately 120°. The C-C-C angles within the ring may show slight distortions due to the steric and electronic influence of the bulky and electronegative substituents. The C-C-O and O=C-H angles of the aldehyde group would also be close to 120°.

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, halogen bonding is expected to be a dominant directional force in its supramolecular assembly.

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), allowing it to act as a halogen bond donor. It can form strong, directional interactions with nucleophilic atoms like the oxygen of a carbonyl group from a neighboring molecule (C-I···O=C). These interactions are highly influential in crystal engineering. Similarly, C-Cl···O interactions, though weaker, can also play a role.

The study of crystal structures of related iodo-substituted chalcones and dihalogenated phenols confirms that a rich variety of non-covalent interactions, particularly those involving iodine, are crucial in defining the supramolecular structure.

Computational and Theoretical Investigations of 3,5 Dichloro 4 Iodobenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and predicting the reactivity of molecules like 3,5-Dichloro-4-iodobenzaldehyde. mdpi.com Methods such as the B3LYP hybrid functional are widely used for organic molecules because they provide a good balance between accuracy and computational cost. mdpi.com These calculations can determine various molecular properties, including electrostatic potential, chemical potential (µ), chemical hardness (η), and electrophilicity (ω), which together paint a detailed picture of the molecule's stability and reaction tendencies. mdpi.com For substituted benzaldehydes, DFT is employed to optimize the molecular geometry and analyze the electronic landscape, identifying electron-rich and electron-poor regions that are key to understanding chemical behavior. mdpi.com

Frontier Molecular Orbital (LUMO and HOMO) Analysis for Nucleophilic and Electrophilic Attack Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com A chemical reaction is conceptualized as an electron transfer from the HOMO of a nucleophile to the LUMO of an electrophile. wuxibiology.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to have significant contributions from the lone pairs on the carbonyl oxygen and the π-system of the aromatic ring. Its energy level indicates the molecule's nucleophilic or basic character. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons. The LUMO determines the electrophilicity of the molecule. youtube.com For this compound, the LUMO is anticipated to be localized primarily on the carbonyl carbon and the associated C=O antibonding orbital. The electron-withdrawing chlorine and iodine atoms would lower the energy of the LUMO, making the carbonyl carbon a prime target for nucleophilic attack. wuxibiology.comutdallas.edu

The energy gap between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, facilitating intramolecular charge transfer. mdpi.com

OrbitalDescriptionPredicted Location on this compoundRole in Reactivity
HOMOHighest energy orbital containing electrons.Lone pairs of the carbonyl oxygen; aromatic π-system.Site of electron donation (nucleophilicity/basicity).
LUMOLowest energy orbital without electrons.Primarily on the carbonyl carbon (π* antibonding orbital).Site of electron acceptance (electrophilicity).

Calculation of Spectroscopic Parameters (e.g., Nuclear Quadrupole Coupling Constants)

Quantum chemical calculations are instrumental in predicting spectroscopic parameters that can be verified experimentally. For this compound, the calculation of the nuclear quadrupole coupling constant (NQCC) for the 35Cl nuclei is of particular interest. rsc.org The NQCC is highly sensitive to the local electronic environment around a quadrupolar nucleus (a nucleus with a spin quantum number > 1/2, like 35Cl). uni-goettingen.de

ParameterSymbolDescription
Nuclear Quadrupole Coupling Constante²Qq/hMeasures the interaction energy of the nuclear quadrupole moment with the local electric field gradient. Highly sensitive to the electronic environment.
Asymmetry Parameterη (eta)Describes the deviation of the electric field gradient from axial symmetry. Ranges from 0 (axially symmetric) to 1.
Electric Field GradientqThe rate of change of the electric field at the nucleus, which is calculated computationally.

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide valuable information about its conformational flexibility. A key conformational variable is the torsion angle between the plane of the benzaldehyde (B42025) ring and the aldehyde group (-CHO).

By simulating the molecule's dynamics, researchers can explore the potential energy surface associated with this rotation, identify the most stable (lowest energy) conformations, and calculate the energy barriers between them. This analysis can reveal, for instance, whether the aldehyde group is preferentially coplanar with the ring or if it has some degree of rotational freedom. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules or biological receptors. nih.gov

Theoretical Modeling of Reaction Mechanisms and Transition States in Chemical Transformations

Computational chemistry offers a window into the intricate details of chemical reactions by modeling their mechanisms and identifying the high-energy transition states that govern reaction rates. mdpi.com For this compound, a common reaction is the nucleophilic addition to the electrophilic carbonyl carbon.

Using DFT, a potential energy surface for the reaction can be mapped out. This involves calculating the energy of the system as the nucleophile approaches the aldehyde. The highest point on the lowest energy path between reactants and products is the transition state. mdpi.com By locating the geometry and energy of the transition state, chemists can:

Predict the activation energy, which is directly related to the reaction rate.

Distinguish between different possible mechanistic pathways (e.g., a concerted one-step mechanism versus a stepwise mechanism involving an intermediate). mdpi.com

Understand how substituents on the aromatic ring influence the reaction's feasibility and outcome.

This theoretical approach provides insights that are often difficult to obtain through experimental means alone. wuxibiology.com

Simulation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a solid-state crystal is dictated by a delicate balance of intermolecular forces. Computational simulations are essential for understanding and predicting these crystal packing motifs. For halogenated aromatic compounds, halogen bonding is often a dominant directional interaction.

Intermolecular Interactions and Solid State Chemistry of 3,5 Dichloro 4 Iodobenzaldehyde

Halogen Bonding Interactions in Crystalline Structures

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). researchgate.netnih.gov In the crystalline structure of 3,5-dichloro-4-iodobenzaldehyde, the iodine and chlorine atoms can act as halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. nih.govsemanticscholar.org

The crystal packing of halogenated aromatic carboxaldehydes is often controlled by C=O···X (where X is a halogen) interactions. acs.org These interactions, along with other non-covalent forces, contribute to the formation of specific supramolecular synthons, which are robust and predictable patterns of association. acs.org In the broader context of halogenated compounds, two main types of halogen···halogen contacts are observed in crystal structures: Type I and Type II. nih.gov Type II interactions are generally considered to be true halogen bonds due to their specific geometry. nih.gov The presence of electron-withdrawing groups, such as the aldehyde group and the chlorine atoms in this compound, can enhance the electrophilic character of the iodine atom, thereby strengthening its potential for halogen bonding. nih.govsemanticscholar.org

Hydrogen Bonding and π-π Stacking Effects on Supramolecular Architectures

While halogen bonding plays a significant role, hydrogen bonds and π-π stacking interactions are also crucial in directing the self-assembly of molecules in the solid state. nih.govrsc.org In the case of this compound, weak C-H···O hydrogen bonds involving the aldehyde proton and the oxygen atom of a neighboring molecule can be anticipated. dntb.gov.ua The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex one-, two-, or three-dimensional networks. nih.govrsc.org

For instance, in some related halogenated benzaldehyde (B42025) derivatives, C-H···O interactions are the most stabilizing non-stacking intermolecular forces. dntb.gov.ua The aromatic rings of this compound can engage in π-π stacking interactions, where the electron-rich π-system of one molecule interacts with the π-system of an adjacent molecule. These interactions can be either face-to-face or offset, with the latter often being more favorable electrostatically. nih.gov The combination of these interactions can result in layered structures or more complex supramolecular architectures. nih.govnih.gov The cooperation between hydrogen bonds and π-π stacking has been shown to be essential in various molecular recognition and self-assembly processes. rsc.org

Polymorphism and Co-crystallization Studies for Material Property Modulation

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science as different polymorphs can exhibit distinct physical and chemical properties. This phenomenon arises from variations in the packing of molecules in the crystal lattice, which in turn is influenced by the subtle balance of intermolecular interactions. rsc.org For example, different polymorphs of 4,4'-diiodobenzalazine, a related compound, exhibit different packing arrangements stabilized by halogen-halogen and π-π interactions. researchgate.net

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is a powerful strategy for modulating material properties. nih.govrsc.org This technique relies on the principles of molecular recognition and supramolecular self-assembly, driven by non-covalent interactions like halogen bonds and hydrogen bonds. nih.gov By selecting appropriate co-formers, it is possible to systematically tune the properties of the resulting co-crystals. For instance, co-crystallization of diiodotetrafluorobenzene with various nitrogen-containing heterocyclic compounds has been shown to generate a wide range of supramolecular assemblies with tailored architectures and, in some cases, altered photophysical properties. nih.gov

Crystal Engineering Approaches Utilizing Halogenated Benzaldehyde Scaffolds

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org Halogenated benzaldehydes, such as this compound, serve as versatile building blocks in crystal engineering due to their capacity for forming robust and directional halogen bonds. nih.govacs.org The predictability of halogen bonding allows for the rational design of supramolecular synthons, which can be used to construct complex architectures. acs.org

The concept of structural landscapes in two-dimensional crystallization highlights how minor chemical modifications to a parent compound can lead to significantly different supramolecular patterns. rsc.org This strategy of chemical perturbation is also applicable to the design of co-crystals, where halogen bond donors can be used to create porous, bi-component networks. rsc.org The ability to control the assembly of molecules on surfaces is a key goal in the development of new materials with tailored functionalities. rsc.org The systematic study of intermolecular interactions in a series of related compounds, such as the dichlorobenzaldehyde isomers, provides valuable insights into the factors that govern crystal packing and can inform the design of new crystalline materials. dntb.gov.ua

Applications As a Versatile Synthetic Intermediate and in Materials Science Research

Precursor in the Synthesis of Complex Organic Scaffolds and Advanced Chemical Building Blocks

3,5-Dichloro-4-iodobenzaldehyde is a valuable starting material for constructing more elaborate molecular architectures. The aldehyde functionality allows for classical transformations such as reductive amination, aldol (B89426) condensation, and the formation of imines, enamines, and Schiff bases. researchgate.netwikipedia.org These reactions are fundamental in medicinal chemistry and organic synthesis for creating diverse libraries of compounds.

The presence of both chlorine and iodine atoms offers differential reactivity for sequential cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira coupling. This hierarchy allows for the selective introduction of an aryl or alkynyl group at the 4-position, leaving the chloro groups intact for subsequent functionalization. This stepwise approach is a powerful strategy for the controlled synthesis of complex, unsymmetrically substituted aromatic compounds.

For instance, related iodobenzaldehydes are used in Suzuki-Miyaura coupling reactions to produce biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com Furthermore, benzaldehydes and aryl iodides can be used in palladium-catalyzed cascade reactions to synthesize fluorenones, a class of compounds with applications in materials science and pharmacology. researchgate.net The use of a transient directing group, such as an anthranilic acid, can facilitate the dual C-H functionalization required for this transformation. researchgate.net

The general utility of halogenated benzaldehydes as precursors is well-established. They serve as key building blocks in the synthesis of homoallylic alcohols through photoredox dual catalysis, a method that provides excellent control over stereochemistry. dlut.edu.cnresearchgate.net

Role in the Development of Advanced Materials

The unique electronic and structural features of this compound make it and its derivatives attractive components for advanced materials.

While direct use of this compound as a linker in MOF synthesis is not extensively documented, its structural motifs are highly relevant. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF, such as pore size, stability, and functionality, are directly determined by the choice of these components.

Halogenated and, specifically, iodinated organic linkers are of great interest for several reasons:

Iodine Adsorption: MOFs constructed with linkers containing iodine or other electron-rich groups can exhibit strong affinity for iodine vapor, which is crucial for the capture of radioactive iodine isotopes from nuclear waste. researchgate.netnih.gov The interaction can involve the formation of polyiodide species within the MOF pores. nih.gov

Tuning Electronic Properties: The incorporation of halogen atoms into the linker can modify the electronic landscape of the framework, which is important for catalytic and sensing applications.

Post-Synthetic Modification: The iodo and chloro groups can serve as reactive sites for post-synthetic modification, allowing for the introduction of new functional groups into the MOF structure after its initial synthesis.

For example, 4-iodobenzaldehyde (B108471) is known to participate in Suzuki-Miyaura coupling reactions to produce ligands for MOF catalysts. sigmaaldrich.cnsigmaaldrich.com Similarly, derivatives of this compound, such as by converting the aldehyde to a carboxylic acid, could be directly employed as linkers. Research has shown that coordination polymers built from complex carboxylic acids can exhibit interesting properties like photocatalysis and fluorescence sensing. researchgate.net Heterometallic MOFs, which incorporate multiple types of metal clusters, have also been explored for iodine adsorption, highlighting the importance of framework composition. frontiersin.org

The electronic properties conferred by the halogen substituents make this compound a potential building block for organic electronic materials. Halogenation of aromatic rings is a common strategy to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors.

Electron-Withdrawing Effects: The electronegative chlorine atoms can lower the energy levels of the molecule, which can be advantageous for creating electron-transporting or hole-blocking materials in devices like Organic Light-Emitting Diodes (OLEDs).

Heavy Atom Effect: The presence of iodine, a heavy atom, can promote intersystem crossing (the transition between singlet and triplet excited states). This property is particularly relevant for the development of phosphorescent OLEDs (PHOLEDs), which can achieve higher internal quantum efficiencies.

Commercial suppliers of chemical building blocks often categorize compounds like this compound and its relatives under material science products, including those for OLEDs, indicating their relevance in this field of research. bldpharm.combldpharm.com

The aldehyde group of this compound provides a convenient anchor point for grafting the molecule onto polymer backbones or for functionalizing surfaces.

Polymer Modification: The molecule can be attached to polymers containing reactive groups (e.g., amines) through condensation reactions, thereby imparting the electronic and reactive properties of the halogenated aromatic ring to the bulk polymer.

Surface Functionalization: Self-assembled monolayers (SAMs) can be formed on various substrates. For instance, the related 4-iodobenzaldehyde has been used to prepare benzaldimine monolayers, demonstrating the utility of the aldehyde group for surface modification. sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com Such functionalized surfaces could be used to tune surface energy, create platforms for sensing, or act as anchor layers for subsequent material deposition.

Catalysis Research and Ligand Design from Halogenated Benzaldehyde (B42025) Derivatives

Halogenated benzaldehydes are frequently employed in catalysis research, both as substrates to probe reaction mechanisms and as precursors for designing specialized ligands. The electronic nature of the halogen substituents significantly influences the reactivity of the aldehyde group and the stability of reaction intermediates.

Substrate Effects: In proline-catalyzed aldol reactions, electron-withdrawing substituents on the benzaldehyde, such as halogens, increase its electrophilicity and lead to higher reaction rates. d-nb.info However, the affinity of the substrate for the catalyst surface can also play a crucial role, with studies showing that higher affinity can sometimes lead to lower turnover frequencies (TOFs) due to product inhibition or the formation of off-cycle intermediates. d-nb.info

Ligand Synthesis: The tri-substituted aromatic ring of this compound is a scaffold that can be elaborated into complex ligands for transition metal catalysis. For example, the aldehyde can be converted to an alcohol or an amine, which can then be incorporated into multidentate ligands. The halogen atoms can be used to tune the steric and electronic properties of the resulting ligand, which in turn influences the activity, selectivity, and stability of the metal catalyst. Research into cobalt-catalyzed hydroarylation reactions has shown that halogen substituents on the aldehyde are well-tolerated and can lead to products with excellent yields and enantioselectivities. nih.gov

Chemoselectivity: In catalytic reactions like reductive amination, a key challenge is achieving chemoselectivity in the presence of sensitive groups like halogens. Research has focused on developing catalysts, such as palladium-copper bimetallic systems, that can selectively aminate the aldehyde without causing dehalogenation. researchgate.net

The data below summarizes the effect of substituents on the catalytic activity in a heterogeneously catalyzed aldol reaction.

Benzaldehyde DerivativeSubstituent TypeT1/T2 Ratio (Affinity)Turnover Frequency (TOF)
BenzaldehydeReferenceLowerHigher
2-F-benzaldehydeElectron-WithdrawingLower-
3-Br-benzaldehydeElectron-WithdrawingLower-
4-MeO-benzaldehydeElectron-DonatingHigherLower
4-Me-benzaldehydeElectron-DonatingHigherLower
Table based on findings from a study on substituent effects in organocatalyzed aldol reactions. d-nb.info A lower T1/T2 ratio indicates lower affinity for the catalyst surface, which correlated with higher catalyst activity in this study.

Research into Molecular Probes and Tools for Studying Biochemical Systems (e.g., Enzyme-Ligand Interaction Mechanisms for Mechanistic Insight)

The structural features of this compound make it an interesting candidate for the design of molecular probes and enzyme inhibitors. The halogen atoms can form specific interactions, known as halogen bonds, with protein residues, which can contribute significantly to binding affinity and selectivity.

A study on benzyloxybenzaldehyde derivatives designed as inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer, highlights the importance of the halogenated benzaldehyde core. mdpi.com Molecular docking studies revealed that the benzaldehyde moiety can form crucial hydrogen bonds with cysteine and threonine residues in the enzyme's active site, while a p-chlorophenyl ring can engage in halogen bonds and hydrophobic interactions. mdpi.com These interactions are key to the molecule's ability to be recognized by the enzyme and inhibit its function. mdpi.com

Similarly, research into inhibitors for HIV-1 integrase has focused on designing halobenzene derivatives that can interact with the viral DNA. nih.gov The study demonstrated that strategic placement of halogen atoms can significantly enhance the intermolecular interaction energies between the inhibitor and the target DNA base pairs, leading to more potent inhibition. nih.gov This principle could be applied to derivatives of this compound to develop probes or therapeutic leads for various biological targets.


Advanced Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Techniques (High-Performance Liquid Chromatography, Gas Chromatography) for Separation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in the separation and purity assessment of 3,5-Dichloro-4-iodobenzaldehyde.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is typically achieved using a UV detector, as the aromatic ring and carbonyl group of the aldehyde provide strong chromophores.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given the structure of this compound, it is amenable to GC analysis. A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used. The separation is achieved by partitioning the analyte between the carrier gas (mobile phase) and the stationary phase as a function of temperature. A temperature-programmed analysis is often employed to ensure good resolution and peak shape. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with MS providing definitive identification based on the mass-to-charge ratio of the compound and its fragments.

Below is an interactive table summarizing typical chromatographic conditions for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Column C18 (Reversed-Phase), 4.6 x 150 mm, 5 µm5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water (gradient)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Temperature AmbientTemperature programmed (e.g., 100°C to 250°C)
Detector UV-Vis (at 254 nm)Mass Spectrometry (MS)
Injection Volume 10 µL1 µL (split injection)

Derivatization Strategies for Enhanced Detectability and Stability in Complex Research Matrices

In complex research matrices, derivatization can be employed to enhance the detectability and stability of this compound. Derivatization involves chemically modifying the analyte to produce a derivative with improved analytical properties.

For aldehydes, a common derivatization strategy is the reaction with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which is highly colored and exhibits strong absorbance in the visible region of the electromagnetic spectrum, significantly enhancing its detectability by UV-Vis spectrophotometry or HPLC-UV. This method is particularly useful for trace-level analysis.

Another derivatization approach involves the formation of an oxime by reacting the aldehyde with hydroxylamine hydrochloride. The resulting oxime can be more stable and may exhibit better chromatographic behavior in certain applications. For GC analysis, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the aldehyde to a more volatile and thermally stable trimethylsilyl derivative.

Advanced Mass Spectrometry Techniques (e.g., ESI-MS/MS, APPI-MS) for Trace Analysis and Mechanistic Studies in Reactions

Advanced mass spectrometry techniques are indispensable for trace analysis and for gaining insights into the reaction mechanisms involving this compound.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that is well-suited for the analysis of polar and semi-polar compounds. While this compound itself has limited polarity for efficient ESI, its derivatives (such as the DNPH derivative) can be readily analyzed by ESI-MS/MS. This technique provides high sensitivity and selectivity. In mechanistic studies, ESI-MS/MS can be used to identify and characterize reaction intermediates and products by analyzing their fragmentation patterns.

Atmospheric Pressure Photoionization-Mass Spectrometry (APPI-MS) is another powerful ionization technique that is particularly effective for the analysis of nonpolar and moderately polar compounds that are difficult to ionize by ESI. APPI uses photons to ionize the analyte, making it a suitable method for the direct analysis of this compound without derivatization. APPI-MS can be used for trace analysis in various matrices and for monitoring the compound in real-time during chemical reactions.

The table below presents a hypothetical fragmentation pattern for this compound that might be observed in a mass spectrometry experiment.

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment
318289[M-CHO]+
318162[M-I-CO]+
318127[I]+

Future Research Directions and Emerging Opportunities for 3,5 Dichloro 4 Iodobenzaldehyde

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The development of synthetic methods that control the three-dimensional arrangement of atoms is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. While specific research on the stereoselective and enantioselective reactions of 3,5-dichloro-4-iodobenzaldehyde is not extensively documented, the broader field of asymmetric catalysis offers significant opportunities.

Future research could focus on the application of chiral catalysts to achieve stereocontrol in reactions involving the aldehyde group of this compound. For instance, the development of enantioselective nucleophilic additions to the carbonyl group would provide access to chiral secondary alcohols, which are valuable intermediates in the synthesis of complex molecules. The use of chiral metal complexes, such as those based on phosphines, has been instrumental in producing enantiomerically enriched compounds from aldehydes. libretexts.org Specifically, chiral copper-N-heterocyclic carbene catalysts have been shown to be effective in the asymmetric synthesis of versatile chiral chemicals from aldehydes. kanazawa-u.ac.jp These approaches could be adapted for this compound to generate a new class of chiral building blocks.

Furthermore, the halogen atoms on the aromatic ring could play a role in directing stereoselective transformations. The steric and electronic influence of the chloro and iodo substituents can be exploited to achieve facial selectivity in reactions at the aldehyde. Research into catalysts that can effectively differentiate between the two faces of the aldehyde in the presence of this specific substitution pattern would be a significant advancement.

Table 1: Potential Stereoselective Reactions with this compound

Reaction TypePotential Chiral ProductCatalyst Class
Asymmetric Aldol (B89426) ReactionChiral β-hydroxy carbonyl compoundChiral organocatalysts (e.g., proline derivatives)
Asymmetric AllylationChiral homoallylic alcoholChiral Lewis acids or organocatalysts
Asymmetric CyanosilylationChiral cyanohydrinChiral metal complexes or organocatalysts
Asymmetric Grignard AdditionChiral secondary alcoholChiral ligands for Grignard reagents

Exploration of Unconventional Reactivity Patterns and Domino Processes

Domino reactions, also known as tandem or cascade reactions, offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single operation. researchgate.net These processes are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the formation of multiple chemical bonds in one pot. researchgate.net The structure of this compound, with its aldehyde group and multiple halogen-substituted sites, makes it an ideal candidate for the exploration of novel domino reactions.

Future research could investigate the initiation of domino sequences starting from the aldehyde functionality. For example, a Knoevenagel condensation of this compound with an active methylene (B1212753) compound could be followed by an intramolecular cyclization involving one of the halogen atoms, leading to the formation of complex heterocyclic systems. Multicomponent domino reactions involving aromatic aldehydes, such as the Povarov reaction, have been shown to produce polysubstituted tetrahydroquinolines. nih.gov Applying this methodology to this compound could yield novel and potentially biologically active heterocyclic scaffolds.

The presence of both chlorine and iodine atoms also opens up the possibility of selective sequential cross-coupling reactions within a domino process. The different reactivities of the C-I and C-Cl bonds can be exploited to introduce different substituents in a controlled manner. For instance, a domino sequence could involve an initial reaction at the aldehyde, followed by a Sonogashira or Suzuki coupling at the iodine position, and a subsequent coupling at one of the chlorine positions. The development of such selective domino processes would provide a highly efficient route to complex, polysubstituted aromatic compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, scalability, and the ability to explore a wider range of reaction conditions. nih.govacs.org The integration of this compound into these modern synthetic platforms presents significant opportunities for both research and industrial applications.

The use of flow reactors can be particularly beneficial for reactions involving this compound. For example, a patent has been filed for a method of continuously oxidizing 3,5-dichlorotoluene (B1293413) to produce 3,5-dichlorobenzaldehyde (B167965) using a tubular reactor, highlighting the potential for flow synthesis of related compounds. google.com This approach could be adapted for the synthesis of this compound itself, potentially offering a safer and more efficient alternative to batch processes. Furthermore, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for achieving high selectivity in reactions involving multiple reactive sites, as is the case with this compound.

Automated synthesis platforms, which combine robotics with chemical reactors, are increasingly being used in medicinal chemistry for the rapid synthesis and screening of compound libraries. nih.govoxfordglobal.comrsc.org this compound, as a versatile building block, is well-suited for use in such platforms. Its multiple functionalization points allow for the creation of a diverse range of derivatives by systematically varying the reaction partners in automated sequences. This would enable the high-throughput synthesis of libraries of novel compounds for screening in drug discovery and materials science.

Table 2: Advantages of Flow Chemistry and Automation for this compound

TechnologyKey AdvantagesPotential Application for this compound
Flow ChemistryEnhanced heat and mass transfer, improved safety, precise control of reaction conditions, scalability.Selective functionalization of the C-I and C-Cl bonds, handling of potentially hazardous intermediates.
Automated SynthesisHigh-throughput synthesis, rapid library generation, improved reproducibility.Synthesis of diverse compound libraries for drug discovery and materials science.

Expanding Applications in Emerging Fields of Chemical Science and Engineering

The unique combination of functional groups in this compound makes it a promising scaffold for the development of new molecules with applications in a variety of emerging fields.

In medicinal chemistry, the introduction of halogen atoms into drug candidates is a common strategy to modulate their physicochemical properties and biological activity. nih.gov The 3,5-dichloro-4-iodophenyl moiety can be found in molecules with interesting pharmacological profiles. For example, the compound MGL-3196, a selective thyroid hormone receptor-β agonist, contains a 2-(3,5-dichloro-4-(...)-phenyl) group and has been investigated for the treatment of dyslipidemia. nih.gov This suggests that derivatives of this compound could be valuable starting points for the design of new therapeutic agents. The aldehyde group can be readily converted into a wide range of other functional groups, allowing for the synthesis of diverse libraries of compounds for biological screening.

In the field of agrochemicals, halogenated compounds play a crucial role in the development of modern pesticides and herbicides. nih.gov The specific substitution pattern of this compound could impart desirable properties to new agrochemical candidates, such as enhanced efficacy, metabolic stability, or a novel mode of action. The aldehyde functionality provides a handle for the introduction of various pharmacophores, enabling the synthesis of a wide range of potential agrochemicals. Recent research has shown that novel halogenated sulfite (B76179) compounds, designed as analogues of the acaricide propargite, exhibit significant insecticidal and acaricidal activity. nih.gov

Design of Next-Generation Supramolecular Materials with Tailored Properties

Supramolecular chemistry, the study of non-covalent interactions, has emerged as a powerful tool for the bottom-up construction of functional materials. The presence of an iodine atom in this compound makes it a particularly interesting building block for the design of supramolecular assemblies through halogen bonding. rsc.org Halogen bonding is a directional, non-covalent interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor), and its strength is comparable to that of hydrogen bonding. acs.org

Future research could focus on utilizing this compound to construct a variety of supramolecular architectures, such as liquid crystals, gels, and porous materials. The directionality of the halogen bond, coupled with the potential for other non-covalent interactions such as π-π stacking and dipole-dipole interactions, could be used to control the self-assembly of this molecule into well-defined, ordered structures.

A particularly promising area is the use of this compound as a linker in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govfigshare.com These porous crystalline materials have shown great potential in applications such as gas storage, separation, and catalysis. The iodine atom in the linker can serve as a binding site for guest molecules, such as iodine itself, which is relevant for the capture of radioactive iodine from nuclear waste. acs.orgacs.org The aldehyde groups can be used to form the covalent bonds that define the framework structure, for example, through condensation reactions with amines to form imine-linked COFs. The ability to pre-design the structure and functionality of these materials by choosing appropriate building blocks makes this compound a highly valuable component for the creation of next-generation functional materials.

Q & A

Q. What methods mitigate iodine loss during purification of this compound?

  • Methodology :
  • Avoid high-temperature distillation; use gentle rotary evaporation.
  • Add stabilizing agents (e.g., NaI) during crystallization.
  • Characterize purity via iodometric titration to quantify residual iodine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.